molecular formula C18H25N3O5S B2776949 4-(1-((4-Methoxyphenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one CAS No. 1097835-41-0

4-(1-((4-Methoxyphenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one

Cat. No. B2776949
M. Wt: 395.47
InChI Key: CDCJDDLWUSHYTA-UHFFFAOYSA-N
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Description

This usually includes the IUPAC name, other names (if any), and the class of compounds it belongs to. The structure of the compound is also described in detail.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also important.



Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions are also studied.



Physical And Chemical Properties Analysis

This involves determining the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Characterization

This compound, and others with similar structures, are synthesized and characterized for their polymorphic forms, which is crucial for the development of pharmaceuticals. For instance, the synthesis and polymorph control of ASP3026, a compound with a similar structural motif, was extensively studied to optimize its solid-state properties for drug development. The temperature-dependent polymorph transformations of ASP3026 were explored to achieve the desired stable form for pharmaceutical applications (Takeguchi et al., 2015). Further studies elaborated on the effect of temperature and solvent on polymorph transformation, emphasizing the importance of crystallization conditions in obtaining the preferred polymorphic form of such compounds (Takeguchi et al., 2016).

Bioactive Applications

Compounds with similar structures have been evaluated for their bioactivity, including antiarrhythmic, antihypertensive effects, and adrenolytic activity. The presence of the 4-methoxyphenylpiperazine moiety, for example, has been associated with strong antiarrhythmic and antihypertensive activities in synthesized derivatives, suggesting a potential pathway for the development of new therapeutic agents (Malawska et al., 2002).

Chemical Modification and Drug Design

Chemical modifications of related structures have led to the discovery of novel compounds with significant bioactivity. For example, modifications involving the piperazine ring have resulted in the development of compounds with potential antipsychotic activity, highlighting the versatility of such structures in drug design (Möller et al., 2017). Additionally, the manipulation of N-acyl and N-sulfonyl groups on piperidine derivatives has been studied for the anodic methoxylation process, which could be relevant in synthetic chemistry and pharmaceutical manufacturing (Golub & Becker, 2015).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting future research directions, such as new synthetic methods, new reactions, or new applications of the compound.


properties

IUPAC Name

4-[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-13-17(22)19-9-11-21(13)18(23)14-4-3-10-20(12-14)27(24,25)16-7-5-15(26-2)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDCJDDLWUSHYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-((4-Methoxyphenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one

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